2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465869
InChI: InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3
SMILES: CN1CCCC1CN(C2CC2)C(=O)CN
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13465869

Molecular Formula: C11H21N3O

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide -

Specification

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C11H21N3O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8,12H2,1H3
Standard InChI Key QYHYXKDOOAEMBY-UHFFFAOYSA-N
SMILES CN1CCCC1CN(C2CC2)C(=O)CN
Canonical SMILES CN1CCCC1CN(C2CC2)C(=O)CN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a cyclopropyl-acetamide moiety at the 2-position. The stereochemistry of the pyrrolidine ring and acetamide group plays a critical role in its biological interactions . Key structural elements include:

  • Pyrrolidine core: A five-membered nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding.

  • Cyclopropyl group: A strained three-membered ring that influences conformational rigidity and metabolic stability.

  • Acetamide side chain: Provides a site for derivatization and modulates pharmacokinetic properties.

The IUPAC name, N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide, reflects these structural components .

Physicochemical Properties

PropertyValue
Molecular FormulaC11H21N3O\text{C}_{11}\text{H}_{21}\text{N}_3\text{O}
Molecular Weight211.31 g/mol
Melting PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)Estimated 1.2–1.8

The compound’s moderate lipophilicity (LogP ~1.5) suggests balanced membrane permeability and aqueous solubility, making it suitable for oral bioavailability studies.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves three primary steps :

  • Pyrrolidine functionalization: Introduction of the methyl group at the 1-position via alkylation using methyl iodide.

  • Acetamide coupling: Reaction of cyclopropylamine with acetyl chloride to form the acetamide moiety.

  • Mannich reaction: Condensation of the functionalized pyrrolidine with the acetamide derivative under basic conditions.

Example Synthesis Protocol:

  • Step 1: React pyrrolidine with methyl iodide in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C for 4 hours (yield: 85%).

  • Step 2: Treat cyclopropylamine with acetyl chloride in the presence of triethylamine (yield: 92%).

  • Step 3: Combine intermediates via Mannich reaction using formaldehyde and HCl catalysis (yield: 78%) .

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

  • Characterization:

    • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 3.45 (m, 1H, pyrrolidine), 2.95 (s, 3H, N-CH3_3), 2.30 (q, 2H, cyclopropyl) .

    • MS: ESI-MS m/z 212.2 [M+H]+^+.

Chemical Reactivity and Stability

Key Reactions

The compound undergoes characteristic reactions of secondary amines and acetamides:

  • Oxidation: Forms N-oxide derivatives with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) at 60°C.

  • Acylation: Reacts with acyl chlorides (e.g., benzoyl chloride) to yield tertiary amides.

  • Ring-opening: Cyclopropyl ring opens under acidic conditions (e.g., HCl/EtOH) to form linear amines.

Stability Profile:

  • Stable at room temperature in inert atmospheres.

  • Degrades under strong acids/bases (pH < 2 or > 12).

Study TypeFindingsSource
Receptor BindingModerate affinity for D2_2 receptors (IC50_{50} = 120 nM)
Enzyme InhibitionWeak inhibition of monoamine oxidase B (MAO-B; IC50_{50} = 450 nM)
CytotoxicityNo significant toxicity in HEK-293 cells up to 100 μM

Applications in Medicinal Chemistry

Drug Development

  • Neurological Disorders: Potential as an antipsychotic or antidepressant due to D2_2/5-HT2A_{2A} modulation.

  • Pain Management: Analogous compounds show analgesic effects in murine models.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
N-Cyclopropyl-N-(1-benzyl-pyrrolidin-3-yl)acetamideBenzyl substituentEnhanced dopamine affinity (IC50_{50} = 80 nM)
N-Isopropyl-N-(1-methyl-pyrrolidin-2-yl)propionamideIsopropyl and propionamide groupsHigher MAO-B inhibition (IC50_{50} = 220 nM)

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